molecular formula C18H24O3 B563826 16-Epiestriol-d6 CAS No. 221093-41-0

16-Epiestriol-d6

Cat. No.: B563826
CAS No.: 221093-41-0
M. Wt: 294.424
InChI Key: PROQIPRRNZUXQM-BRKOECIYSA-N
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Description

Contextualizing 16-Epiestriol (B195161) as a Steroid Metabolite

16-Epiestriol is a naturally occurring steroid hormone and a metabolite within the broader estrogen family. Understanding its origin and relationship to other estrogens is crucial for appreciating the role of its deuterated analog in research.

Biochemical Origin and Isomeric Relationship to Estriol (B74026)

Estriol (E3) is one of the three major endogenous estrogens, alongside estrone (B1671321) (E1) and estradiol (B170435) (E2), playing a significant role in female physiology, particularly during pregnancy ebi.ac.ukwikipedia.orgdrugbank.com. Estriol is characterized by hydroxyl groups at the C3, C16α, and C17β positions of the steroid nucleus wikipedia.orgnih.gov. 16-Epiestriol, conversely, is an epimer of estriol. This means it differs in the stereochemical configuration at one chiral center, specifically at the C16 position. While estriol has a 16α-hydroxyl group, 16-Epiestriol possesses a 16β-hydroxyl group, making it 16β-hydroxy-17β-estradiol caymanchem.comncats.iowikipedia.orgwikipedia.orgscbt.com. This subtle structural difference can influence its biological activity and metabolic fate. 16-Epiestriol is considered a minor and weak endogenous estrogen wikipedia.orgwikipedia.org.

Formation Pathways in Biological Systems

Estriol is primarily synthesized during pregnancy through a complex pathway involving the fetus and placenta, where precursors like dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) are converted to 16α-hydroxylated intermediates, which are then aromatized to estriol wikipedia.orgoatext.comnih.gov. In non-pregnant women, estriol is mainly derived as a metabolite of estradiol and estrone, primarily through 16α-hydroxylation in the liver wikipedia.orgoatext.com.

16-Epiestriol is also identified as a metabolite of estrone and estradiol caymanchem.comscbt.comchemicalbook.com. Its formation pathways involve the hydroxylation and subsequent reduction steps within the steroid metabolism cascade. While estriol is characterized by a 16α-hydroxyl group, 16-Epiestriol is formed with a 16β-hydroxyl group, indicating a different stereochemical outcome during its synthesis or metabolism caymanchem.comncats.iowikipedia.orgwikipedia.org. The precise biological pathways leading to the formation of 16-Epiestriol are less extensively detailed than those for estriol, but it is recognized as a naturally occurring estrogen metabolite found in urine samples caymanchem.comwikipedia.orgbiosynth.com.

Fundamental Role of Deuterated Analogs in Contemporary Chemical Biology Research

Deuterated compounds, such as 16-Epiestriol-d6, are indispensable tools in contemporary chemical biology research due to their unique properties that enhance analytical capabilities and mechanistic investigations.

Rationale for Stable Isotope Labeling in Mechanistic Investigations

Stable isotope labeling, particularly with deuterium (B1214612), provides a non-radioactive method to trace molecules through complex biological systems nih.govcreative-proteomics.comstudysmarter.co.uknih.gov. By replacing specific hydrogen atoms with deuterium, researchers can introduce a distinct mass signature into a molecule without significantly altering its chemical or biological properties creative-proteomics.comthermofisher.comthermofisher.com. This allows for the tracking of metabolic pathways, elucidation of reaction mechanisms, and determination of the fate and distribution of specific compounds within cells, tissues, or whole organisms nih.govcreative-proteomics.comstudysmarter.co.uk. Deuterated analogs serve as invaluable internal standards for quantitative analysis, enabling researchers to accurately measure the concentration of endogenous compounds in biological samples.

Advantages of Deuterium Substitution for Mass Spectrometric Analysis

Deuterium (²H) is a stable isotope of hydrogen with a mass of approximately 2 atomic mass units, compared to the ~1 atomic mass unit of protium (B1232500) (¹H) creative-proteomics.comthermofisher.comnih.gov. This mass difference is readily detectable by mass spectrometry (MS), a highly sensitive and specific analytical technique. When a molecule is labeled with deuterium, its mass increases by the number of deuterium atoms incorporated. For this compound, the substitution of six hydrogen atoms with deuterium results in a molecule that is six mass units heavier than its unlabeled counterpart.

This mass shift allows for the precise differentiation and quantification of the labeled compound from endogenous, unlabeled molecules. In mass spectrometry-based assays, deuterated compounds are frequently used as internal standards. They are added to biological samples at a known concentration, and their signal intensity relative to the endogenous analyte provides a highly accurate measure of the analyte's concentration, compensating for variations in sample preparation and instrument response creative-proteomics.comthermofisher.comnih.gov. This is particularly critical in metabolomics and pharmacokinetics studies where precise quantification is paramount. Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a specialized technique that leverages this principle to study protein structure and dynamics by monitoring the exchange rates of labile protons with deuterium nih.govthermofisher.comthermofisher.comnih.govacs.org.

Historical Development of Isotopic Tracers in Steroid Hormone Research

The use of isotopes as tracers in biological research dates back to the early 20th century, with the advent of radioactive isotopes like carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H) nih.govresearchgate.net. These radioactive tracers revolutionized the study of metabolic pathways, hormone metabolism, and drug kinetics, allowing scientists to follow the movement and transformation of molecules within living systems nih.govresearchgate.net. Early research into steroid hormone metabolism heavily relied on these radiolabeled compounds to map biosynthetic pathways and understand hormonal regulation nih.govcapes.gov.br.

As analytical techniques advanced, particularly the development of highly sensitive mass spectrometers, stable isotopes (e.g., ²H, ¹³C, ¹⁵N) gained prominence nih.govnih.govresearchgate.net. Stable isotopes offer the advantage of not being radioactive, making them safer for long-term studies and avoiding the complexities associated with handling radioactive materials. The ability of mass spectrometry to accurately measure the relative abundance of stable isotopes enabled precise quantification and the development of sophisticated analytical methods, such as isotope dilution mass spectrometry and gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) nih.govnih.gov. This shift towards stable isotopes, including deuterium labeling, has been instrumental in advancing our understanding of steroid hormone dynamics, metabolism, and receptor interactions with greater precision and safety.

Compound List

16-Epiestriol

this compound

Estradiol (E2)

Estriol (E3)

Estrone (E1)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,16S,17R)-2,4,15,15,16,17-hexadeuterio-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D,9D2,16D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-BRKOECIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C([C@]([C@]4([2H])O)([2H])O)([2H])[2H])C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747701
Record name (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221093-41-0
Record name (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Isotopic Incorporation Strategies for 16 Epiestriol D6

De Novo Synthetic Approaches to 16-Epiestriol-d6

De novo synthesis involves building the steroid molecule from simpler precursors, allowing for precise control over the placement of isotopic labels. This approach is often more complex but offers greater specificity.

Elucidation of Stereochemical Control in Deuterium (B1214612) Incorporation

Steroid structures are characterized by complex stereochemistry, and the introduction of deuterium must preserve or precisely control the stereochemical outcome at the labeled centers. In the context of this compound, controlling the stereochemistry at the C-16 position is paramount. Reactions involving deuterium incorporation, such as catalytic hydrogenation or hydride reductions, can be stereoselective depending on the substrate's structure and the catalyst used arkat-usa.orgresearchgate.net. For example, the stereochemical outcome of catalytic hydrogenation with deuterium gas (D₂) can be influenced by the catalyst's face selectivity and the steric environment of the substrate arkat-usa.org. Understanding and controlling these factors are critical to ensure the correct stereoisomer is formed. Research into steroid synthesis often details methods for stereoselective reductions or additions that can be adapted for deuterium incorporation researchgate.netnih.gov.

Semi-synthetic Methodologies for Deuterium Labeling

Semi-synthesis involves modifying existing, non-deuterated steroid structures to introduce deuterium atoms. This approach is often more practical when suitable steroid precursors are readily available.

Chemical Derivatization of Non-Deuterated Estrogen Analogs

Chemical derivatization offers a route to introduce deuterium labels into pre-existing estrogen frameworks. This can involve reactions that selectively replace hydrogen atoms with deuterium. For example, base-catalyzed hydrogen-deuterium exchange (HDX) is a common method, particularly for positions adjacent to carbonyl groups, which can undergo keto-enol tautomerization arkat-usa.orgmdpi.com. Deuterated solvents like D₂O or deuterated acids (e.g., trifluoroacetic acid-d) in the presence of a base or acid catalyst can facilitate this exchange arkat-usa.orgmdpi.comnih.gov. The regioselectivity of HDX depends on the acidity of the protons and the reaction conditions. For estriol (B74026) analogs, specific functional groups or positions might be targeted for exchange.

Application of Deuterated Derivatizing Agents (e.g., Dansyl Chloride-d6)

Another semi-synthetic strategy involves using deuterated derivatizing agents to label non-deuterated steroid molecules. While the prompt specifically mentions Dansyl Chloride-d6, this exemplifies a broader class of reagents used to tag molecules for improved detection and analysis, often via mass spectrometry researchgate.netclemson.eduddtjournal.com. These agents react with specific functional groups on the steroid. If the derivatizing agent itself is deuterated, the deuterium label is transferred to the analyte. For example, deuterated silylating agents or other labeling reagents can be employed. While Dansyl Chloride-d6 is known for derivatizing amines and phenols, its application to steroids would depend on the presence of suitable reactive groups or specific derivatization protocols designed for steroid analysis researchgate.netclemson.eduddtjournal.com. Research has shown the use of stable isotope-labeled internal standards, which can be synthesized by reacting an analyte with a deuterated derivatizing agent researchgate.netbiorxiv.org.

Advanced Analytical Methodologies Utilizing 16 Epiestriol D6

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry has emerged as the gold standard for the sensitive and specific measurement of steroid hormones, including estrogens. The use of isotopically labeled internal standards like 16-Epiestriol-d6 is fundamental to achieving high-quality quantitative data.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. In the analysis of estrogens, which are often present at very low concentrations, the use of a reliable internal standard is paramount.

This compound is employed as an internal standard (IS) to correct for variations that can occur during sample preparation and analysis. When used in isotope-dilution mass spectrometry (IDMS), a known amount of this compound is added to the biological sample (e.g., serum, urine, or plasma) at the beginning of the extraction process. researchgate.net Because this compound is chemically identical to the analyte of interest (16-epiestriol) but has a different mass due to the deuterium (B1214612) labels, it experiences the same extraction losses, ionization suppression or enhancement, and chromatographic behavior as the endogenous compound.

By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate. This approach is crucial for minimizing the impact of the sample matrix on the analytical results. A stable isotope dilution mass spectrometry-based method provides unambiguous identification and quantification of multiple hormones in a single sample. nih.gov

Selected Reaction Monitoring (SRM) is a highly specific and sensitive tandem mass spectrometry technique used for quantification. nih.govembopress.org In an SRM experiment, the precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. embopress.org This process, known as a "transition," significantly reduces background noise and enhances selectivity. embopress.org

For 16-Epiestriol (B195161), experimental LC-MS/MS data indicates a precursor ion at m/z 289.169. nih.gov Based on this, hypothetical SRM transitions for this compound can be developed. Assuming the addition of six deuterium atoms, the precursor ion for this compound would be approximately m/z 295. The fragmentation pattern is expected to be similar to the unlabeled compound, with a mass shift in the fragments containing the deuterium labels. Optimization of collision energy and other MS parameters is crucial for maximizing the signal intensity of the chosen transitions.

Hypothetical SRM Transitions for 16-Epiestriol and this compound

Compound Precursor Ion (m/z) Product Ion (m/z)
16-Epiestriol 289.2 271.1
16-Epiestriol 289.2 253.1
16-Epiestriol 289.2 159.1
This compound ~295.2 ~277.1
This compound ~295.2 ~259.1

This table is based on experimental data for 16-Epiestriol and theoretical shifts for its deuterated form. Actual values would require experimental verification.

Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of biological samples. sigmaaldrich.com These effects arise from co-eluting endogenous components of the matrix that interfere with the ionization of the target analyte. sigmaaldrich.com The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. Since the internal standard and the analyte are affected similarly by the matrix, the ratio of their signals remains accurate, thus ensuring reliable quantification.

Other strategies to mitigate matrix effects include:

Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are used to remove interfering matrix components before LC-MS/MS analysis.

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from matrix interferences can also reduce ion suppression.

Choice of Ionization Source: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) can reduce matrix effects.

Estrogens often exhibit poor ionization efficiency in their native form, leading to low sensitivity in LC-MS/MS analysis. nih.gov Chemical derivatization is a strategy employed to improve the ionization efficiency and, consequently, the sensitivity of the method. nih.gov Derivatization involves chemically modifying the analyte to introduce a more readily ionizable group.

Several derivatization reagents have been successfully used for the analysis of estrogens:

Dansyl Chloride: This is a widely used reagent that reacts with the phenolic hydroxyl group of estrogens, introducing a tertiary amine group that is readily protonated in positive ion mode ESI, leading to a significant increase in signal intensity. sigmaaldrich.com

Picolinoyl Chloride: Derivatization with picolinoyl chloride has been shown to enhance the detection response of estrogens by as much as 100-fold. nih.gov

1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS): This reagent is specific for estrogens and generates analyte-specific product ions, leading to lower background and greater sensitivity. nih.gov

The derivatization of 16-Epiestriol and its deuterated internal standard, this compound, would proceed under the same reaction conditions, ensuring that both the analyte and the internal standard derive the same benefits of enhanced ionization and sensitivity.

Common Derivatization Reagents for Estrogen Analysis

Derivatization Reagent Target Functional Group Ionization Enhancement Mechanism Typical Sensitivity Improvement
Dansyl Chloride Phenolic Hydroxyl Introduction of a readily protonated tertiary amine 10-100 fold
Picolinoyl Chloride Phenolic Hydroxyl Formation of a highly ionizable ester ~100 fold

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroid hormones. unito.it For GC-MS analysis, estrogens must first be derivatized to increase their volatility and thermal stability. nih.gov Silylation is a common derivatization technique where active hydrogens in the molecule are replaced with a trimethylsilyl (TMS) group.

The use of this compound as an internal standard in GC-MS analysis follows the same principles as in LC-MS/MS. It co-elutes with the analyte and corrects for variations in the derivatization process, injection volume, and ionization in the mass spectrometer. The mass difference between the derivatized analyte and the derivatized internal standard allows for their distinct detection and accurate quantification. A GC-MS method has been developed for the detection of 14 urinary estrogens, including 16-Epiestriol. unito.it

Chromatographic Separation Techniques

Effective separation of the analyte from interfering substances is paramount for accurate analysis. Chromatographic techniques are essential for isolating specific estrogen isomers and metabolites prior to detection.

HPLC and its advanced counterpart, UPLC, are the most common methods for separating estrogens in liquid samples. UPLC, which uses smaller stationary phase particles, offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC.

Developing a robust HPLC or UPLC method for estrogens involves optimizing several key parameters. The choice of stationary phase (the column) is critical, with C18 reversed-phase columns being widely used. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is adjusted to achieve the desired separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to resolve compounds with different polarities within a single run. When coupled with mass spectrometry (LC-MS/MS), this compound is added to the sample as an internal standard to ensure precise quantification, correcting for any variability during the analytical process. mednexus.org

Table 2: Typical Parameters for UPLC Method Development for Estrogens

ParameterTypical Condition/ChoicePurpose
Column Reversed-Phase C18 or C8 (e.g., Acquity UPLC BEH C18)Separation based on hydrophobicity
Particle Size < 2 µm (for UPLC)Enhances separation efficiency and speed
Mobile Phase A Water with an additive (e.g., 0.1% formic acid or ammonium formate)Controls pH and improves ionization for MS detection
Mobile Phase B Acetonitrile or MethanolOrganic solvent to elute nonpolar compounds
Elution Mode GradientAllows for separation of a wide range of analyte polarities
Flow Rate 0.2 - 0.6 mL/minOptimized for UPLC column dimensions
Detector Tandem Mass Spectrometer (MS/MS) or Fluorescence Detector (FLD)Provides high sensitivity and specificity for detection

A significant analytical challenge is the separation of structurally similar estrogen isomers and metabolites. For instance, 16-Epiestriol is an isomer of estriol (B74026), and both are metabolites of estrone (B1671321) and estradiol (B170435). caymanchem.com These compounds have the same mass and similar chemical properties, making them difficult to distinguish.

High-resolution chromatography is essential to resolve these isomers. The selection of the HPLC/UPLC column and the fine-tuning of the mobile phase gradient are critical for achieving baseline separation. The slightly different spatial arrangements of the hydroxyl groups in isomers like 16-Epiestriol and estriol lead to subtle differences in their interaction with the stationary phase, allowing for their separation. The co-elution of this compound with the target 16-Epiestriol, but its clear separation from other isomers, confirms the identity of the analyte peak and ensures that quantification is not affected by interfering compounds.

Comprehensive Sample Preparation and Extraction Protocols

Biological samples such as plasma, serum, or urine are complex matrices containing numerous substances that can interfere with analysis. Therefore, a thorough sample preparation and extraction protocol is required to isolate the estrogens of interest before instrumental analysis.

Solid-phase extraction (SPE) is a widely used and effective technique for this purpose. nih.gov In a typical SPE protocol, this compound is first added to the biological sample as an internal standard. This is a crucial step, as it allows for the correction of any analyte loss that may occur during the subsequent extraction and clean-up steps. The sample is then loaded onto an SPE cartridge, often packed with a C18 sorbent. Interfering polar substances are washed away, and the estrogens, which are retained on the sorbent, are then eluted with an organic solvent. This process not only concentrates the analyte but also significantly cleans up the sample, reducing matrix effects and improving the reliability of the subsequent analysis. For trace-level determinations, a well-developed SPE method can achieve high absolute recovery of the analyte. nih.gov

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for Steroids

Effective sample preparation is critical to remove interfering components like proteins and lipids from biological samples and to concentrate the analytes of interest. arborassays.com Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common techniques employed for the extraction of steroids, including 16-Epiestriol, from matrices such as plasma, serum, urine, and saliva. arborassays.comcomparativephys.ca

Solid-Phase Extraction (SPE) utilizes a solid sorbent material, typically packed into a cartridge or a 96-well plate, to selectively retain analytes from a liquid sample. For non-polar compounds like steroids, a common choice is a C18 (octadecyl) bonded silica sorbent. comparativephys.canih.gov The process involves:

Conditioning: The sorbent is prepared with a solvent like methanol to activate the C18 functional groups. arborassays.comnih.gov

Equilibration: The sorbent is rinsed with water or a buffer to match the sample's matrix. nih.gov

Loading: The biological sample, pre-spiked with this compound, is passed through the sorbent. The steroids bind to the non-polar C18 groups while more polar, interfering substances pass through. comparativephys.ca

Washing: The sorbent is washed with a weak solvent to remove any remaining interferences without dislodging the analytes. nih.gov

Elution: A strong organic solvent, such as methanol or acetone, is used to disrupt the interaction between the steroids and the sorbent, releasing them for collection. arborassays.comcomparativephys.canih.gov

Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. arborassays.com For steroid extraction, a water-immiscible organic solvent like diethyl ether or ethyl acetate is added to the aqueous biological sample containing this compound. arborassays.com After vigorous mixing, the steroids partition into the organic layer, which is then separated from the aqueous layer containing proteins and other water-soluble interferences. arborassays.commdpi.com The organic solvent is subsequently evaporated and the residue containing the extracted steroids is redissolved in a suitable solvent for analysis. arborassays.com Salting-out assisted liquid-liquid extraction (SALLE) is a variation that improves extraction efficiency by adding a salt to the aqueous phase, reducing the solubility of the analyte and promoting its transfer to the organic phase. mdpi.com

The inclusion of this compound as an internal standard is crucial in both SPE and LLE to accurately quantify the recovery of the native 16-Epiestriol, as some analyte loss is inevitable during these multi-step procedures.

Enzymatic Hydrolysis for Conjugated Estrogen Analysis

In the body, estrogens and other steroids are often metabolized into more water-soluble sulfate (B86663) and glucuronide conjugates to facilitate their excretion in urine. To measure the total concentration of an estrogen, these conjugated forms must first be cleaved through a process called hydrolysis to release the free, unconjugated steroid. nih.gov

This is typically achieved through enzymatic hydrolysis using enzymes like β-glucuronidase and sulfatase, often sourced from Helix pomatia. The deuterated internal standard, this compound, is added to the sample prior to the addition of the enzymes. This ensures that the internal standard undergoes the same enzymatic reaction and subsequent extraction and analysis steps as the endogenous conjugated estrogens. By doing so, it accounts for any variability or incompleteness in the hydrolysis reaction, in addition to losses during sample extraction, thereby enabling an accurate determination of the total estrogen concentration.

High-Throughput Sample Processing Methodologies

Modern clinical and research settings often require the analysis of hundreds or thousands of samples, necessitating high-throughput methodologies. To meet this demand, the extraction techniques described above have been adapted to automated platforms. SPE and LLE can be performed in a 96-well plate format, which is compatible with robotic liquid handling systems. nih.gov These automated systems can perform all steps of the extraction process, from sample and internal standard pipetting to solvent additions and transfers, significantly increasing sample throughput and improving reproducibility compared to manual methods. The use of a robust internal standard like this compound is indispensable in these high-throughput workflows to maintain data quality and ensure accurate quantification across large batches of samples.

Rigorous Method Validation and Quality Control for Stable Isotope Standards

For an analytical method to be considered reliable and fit for purpose, it must undergo rigorous validation. wjarr.comjddtonline.info Method validation demonstrates that the procedure is accurate, precise, and reproducible for the intended analysis. jddtonline.infonih.gov The use of stable isotope standards like this compound is a key component of this validation process.

Evaluation of Analytical Linearity, Accuracy, and Precision

Linearity establishes the relationship between the instrument response and the known concentration of the analyte. europa.eu It confirms that the method can provide test results that are directly proportional to the analyte concentration within a given range. europa.eu This is determined by analyzing a series of calibration standards at different concentrations. The ratio of the analyte signal to the internal standard (this compound) signal is plotted against the analyte concentration, and a linear regression is applied. A high coefficient of determination (R²) is required to demonstrate linearity.

Accuracy refers to the closeness of the measured value to the true or accepted value. wjarr.comeuropa.eu It is often expressed as percent recovery. gavinpublishers.com To assess accuracy, a blank matrix (e.g., steroid-free serum) is spiked with known amounts of the analyte at low, medium, and high concentrations within the linear range. nih.goveuropa.eu These samples, along with the internal standard, are then processed and analyzed, and the measured concentration is compared to the known spiked concentration.

Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly to the same homogeneous sample. jddtonline.infoeuropa.eu It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). europa.eu

Validation ParameterTypical Acceptance CriteriaDescription
Linearity (R²) > 0.99Measures the correlation between concentration and instrument response.
Accuracy (% Recovery) 85-115% (±15%)Closeness of the measured value to the true value.
Precision (%CV) < 15%Agreement between repeated measurements of the same sample.

This table presents typical acceptance criteria for bioanalytical method validation as guided by regulatory bodies. Actual criteria may vary depending on the specific application and laboratory standards.

Assessment of Inter-assay and Intra-assay Reproducibility

Precision is further evaluated at two levels: intra-assay and inter-assay reproducibility. europa.eu

Intra-assay reproducibility (also known as repeatability or intra-assay precision) assesses the precision of the method within a single analytical run. europa.euresearchgate.net It is determined by analyzing multiple replicates of quality control (QC) samples at different concentrations (low, medium, and high) in the same batch, on the same day, and with the same analyst and equipment. cusabio.com Generally, the intra-assay CV should be less than 10-15%. salimetrics.comresearchgate.net

Inter-assay reproducibility (also known as intermediate precision) evaluates the variation between different analytical runs. researchgate.net It measures the method's precision when QC samples are analyzed on different days, by different analysts, or with different equipment. cusabio.com This provides a more realistic measure of a method's robustness in a routine laboratory setting. The acceptance criterion for inter-assay CV is typically less than 15%. salimetrics.comresearchgate.net

Reproducibility TypeDescriptionCommon %CV Limit
Intra-Assay Precision within a single analytical run (same day, same analyst). europa.eu< 15% salimetrics.com
Inter-Assay Precision between different analytical runs (different days/analysts). researchgate.net< 15% salimetrics.com

This table outlines the different levels of precision assessment and their generally accepted limits in bioanalytical testing.

Applications of 16 Epiestriol D6 in Mechanistic and Metabolic Research

Dissecting Estrogen Metabolism Pathways and Kinetics

The use of stable isotope-labeled internal standards like 16-Epiestriol-d6 is central to accurately delineating the complex pathways of estrogen metabolism. These standards correct for variability during sample preparation and analysis, ensuring that the measured quantities of estrogen metabolites are reliable. sigmaaldrich.com

In vitro systems are fundamental to drug and hormone metabolism research, allowing scientists to study metabolic pathways in a controlled environment. selvita.com Subcellular fractions of the liver, the primary site of estrogen metabolism, are commonly used. admescope.com

Liver Microsomes : These preparations are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) family. selvita.commdpi.com Researchers use microsomes to study oxidative metabolism, such as the hydroxylation of estrogens. selvita.comadmescope.com

S9 Fractions : This fraction contains both microsomes and the cytosol, thereby including Phase I and many Phase II (conjugating) enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). selvita.comadmescope.commdpi.com This allows for the investigation of a more complete metabolic sequence.

Hepatocytes and Cell Lines : Intact liver cells (hepatocytes) provide the most representative in vitro model, containing a full complement of metabolic enzymes and cofactors within a cellular structure. selvita.com

In these experiments, a parent estrogen, such as estradiol (B170435) or estrone (B1671321), is incubated with the in vitro system. nih.govnih.gov To ensure accurate quantification of the resulting metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a suite of deuterated internal standards, including this compound, is added to the samples. nih.govnih.gov The known concentration of the internal standard allows for the precise calculation of the concentrations of newly formed metabolites, correcting for any loss during extraction or variations in instrument response. tandfonline.com This approach is crucial for determining key kinetic parameters like the rate of metabolite formation and the intrinsic clearance of the parent estrogen. admescope.com

Table 1: Application of this compound in In Vitro Estrogen Metabolism Research

In Vitro System Primary Enzymes Present Typical Research Focus Role of this compound
Liver Microsomes Phase I (e.g., CYPs) Oxidative metabolism (e.g., hydroxylation of estrogens) selvita.com Internal standard for accurate LC-MS/MS quantification of metabolites nih.govnih.gov
S9 Fraction Phase I & Phase II (e.g., CYPs, UGTs, SULTs) Combined oxidative and conjugation pathways admescope.commdpi.com Internal standard for precise measurement of both Phase I and Phase II metabolites

| Hepatocytes/Cell Lines | Full complement of enzymes & cofactors | Comprehensive metabolism, transport, and kinetics selvita.com | Internal standard to ensure reliable quantification in a complex cellular matrix |

Estrogen metabolism proceeds through a series of enzymatic transformations. Phase I metabolism primarily involves irreversible hydroxylation at various positions on the steroid ring, catalyzed by CYP enzymes, to produce catechol and other hydroxylated estrogens. nih.govnih.gov Phase II metabolism involves the conjugation of these metabolites with glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation) to increase their water solubility and facilitate excretion. nih.gov

This compound is specifically used as an internal standard in assays designed to quantify the products of these enzymatic reactions. nih.govnih.gov For instance:

Hydroxylation : The metabolism of estrone and estradiol via the 16-hydroxylation pathway leads to the formation of metabolites such as 16α-hydroxyestrone, estriol (B74026), and 16-epiestriol (B195161). d-nb.infonih.gov When studying the activity of enzymes like CYP3A that catalyze this pathway, this compound serves as a perfect internal standard for its unlabeled analogue, ensuring accurate measurement of this specific metabolite's formation. unito.it

Reduction : The conversion of 16α-hydroxyestrone to estriol or 16-epiestriol involves the reduction of a ketone group, a reaction catalyzed by hydroxysteroid dehydrogenases (HSDs). caymanchem.comoup.com Quantifying the balance between these metabolites provides insight into the activity of these reductive enzymes.

Conjugation : Glucuronidation, catalyzed by UGTs, is a major pathway for clearing estrogens and their hydroxylated metabolites. nih.gov Studies investigating the specificity of UGT enzymes, for example UGT2B7's high activity toward the 16-OH position, rely on precise measurement of the remaining unconjugated and newly formed conjugated metabolites, a task facilitated by stable isotope dilution assays. nih.govcore.ac.uk

Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in vivo and in vitro. nih.govmdpi.com In this context, a deuterated or ¹³C-labeled parent estrogen (e.g., d4-estradiol) can be introduced into a biological system. nih.govnih.gov The labeled atoms act as a tag, allowing researchers to follow the parent compound and identify all of its downstream metabolites using mass spectrometry.

While this compound is not typically the tracer itself, it plays a vital supporting role as an internal standard in the final analytical step. sigmaaldrich.comlumiprobe.com After the biological experiment is complete and samples are collected, a mixture of labeled internal standards, including this compound, is added during sample processing. nih.gov This allows for the accurate quantification of not only the endogenous (unlabeled) estrogen metabolites but also the newly formed metabolites derived from the isotopic tracer, providing a complete and quantitative picture of the metabolic cascade. nih.govtandfonline.com

Investigating Steroid Homeostasis and Dysregulation

The balance, or homeostasis, of steroid hormones and their metabolites is crucial for normal physiological function. Dysregulation of these pathways is implicated in the pathology of various diseases, including hormone-dependent cancers. nih.govd-nb.info

To investigate the link between estrogen metabolism and disease, researchers require methods that can simultaneously, accurately, and precisely measure a comprehensive panel of estrogens and their metabolites in biological samples like serum or urine. nih.gov A robust and widely used method is based on stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govd-nb.infonih.gov

This advanced assay can quantify 15 key estrogens and estrogen metabolites simultaneously from a small sample volume. nih.gov The accuracy and precision of this method are critically dependent on the use of a suite of stable isotope-labeled internal standards that are added to each sample before processing. nih.govtandfonline.comDeuterated 16-epiestriol is one of the essential internal standards employed in this panel, alongside others like ¹³C-labeled estrone and estradiol. nih.govnih.gov The use of these standards corrects for variations in extraction efficiency and matrix-induced signal suppression or enhancement in the mass spectrometer, ensuring high-quality, reliable data for epidemiological and clinical studies. tandfonline.combiorxiv.org

Table 2: Estrogen Metabolite Panel Quantified Using an LC-MS/MS Assay Employing this compound as an Internal Standard

Metabolic Pathway Compound
Parent Estrogens Estrone (E1), Estradiol (E2)
2-Hydroxylation Pathway 2-Hydroxyestrone (B23517) (2-OHE1), 2-Hydroxyestradiol (2-OHE2), 2-Methoxyestrone (2-MeOE1), 2-Methoxyestradiol (2-MeOE2), 2-Hydroxyestrone-3-methyl ether
4-Hydroxylation Pathway 4-Hydroxyestrone (4-OHE1), 4-Methoxyestrone (4-MeOE1), 4-Methoxyestradiol (4-MeOE2)
16-Hydroxylation Pathway 16α-Hydroxyestrone (16α-OHE1), Estriol (E3), 17-Epiestriol, 16-Ketoestradiol, 16-Epiestriol

This panel represents the 15 estrogens and estrogen metabolites simultaneously measured in numerous studies, relying on internal standards including this compound for accurate quantification. nih.govnih.gov

Beyond the absolute concentration of individual estrogens, the relative balance between different metabolic pathways is thought to be of significant biological importance. nih.gov For instance, the ratio of metabolites from the 2-hydroxylation pathway versus the 16-hydroxylation pathway has been investigated as a potential biomarker for breast cancer risk. d-nb.infoaacrjournals.org The hypothesis is that the 2-hydroxy pathway is less estrogenic and potentially protective, while the 16-hydroxy pathway yields more estrogenically active and proliferative metabolites. nih.gov

To calculate these critical ratios, one must have highly accurate measurements for each individual metabolite in the respective pathways. oup.com The use of this compound and other labeled standards is what makes this comparative analysis meaningful. By ensuring the precise quantification of 16-epiestriol and other 16-pathway metabolites, researchers can confidently calculate pathway ratios and assess their association with disease outcomes in large population studies. nih.govd-nb.info For example, some studies have found that a higher ratio of 2-pathway metabolites to parent estrogens is associated with a reduced risk of postmenopausal breast cancer, a finding that relies entirely on the accuracy afforded by stable isotope dilution methodology. d-nb.infoaacrjournals.org

Impact of Specific Enzymes (e.g., CYP450, UGTs) on Estrogen Biotransformation

The biotransformation of estrogens is a complex process involving multiple enzymatic pathways, primarily categorized into phase I and phase II metabolism. Cytochrome P450 (CYP450) enzymes are central to phase I, while UDP-glucuronosyltransferases (UGTs) are key players in phase II. genomind.comebmconsult.comsimpleandpractical.com

Cytochrome P450 (CYP450) Enzymes:

Phase I metabolism of estrogens is predominantly an oxidative process mediated by CYP450 enzymes, which are abundant in the liver and also present in extrahepatic tissues. researchgate.netnih.gov The hydroxylation of the parent estrogens, estradiol and estrone, at various positions on the steroid ring is the initial and rate-limiting step in their metabolism. researchgate.netbiorxiv.org

Key CYP450 isoforms involved in estrogen metabolism include:

CYP1A1, CYP1A2, and CYP3A4: These enzymes are primarily responsible for the 2-hydroxylation of estradiol, a major metabolic pathway. nih.govpharmgkb.org CYP1A2 and CYP3A4 are the main drivers of this reaction in the liver, while CYP1A1 is more active in extrahepatic tissues. nih.govplos.org

CYP1B1: This isoform, highly expressed in estrogen target tissues like the mammary and uterine tissues, specifically catalyzes the 4-hydroxylation of estradiol. nih.gov The resulting metabolite, 4-hydroxyestradiol, can generate reactive free radicals, implicating it in carcinogenesis. nih.gov

CYP3A4: Beyond its role in 2-hydroxylation, CYP3A4 is involved in the metabolism of a wide array of substrates and can influence systemic estradiol levels by affecting both its biosynthesis and degradation. oup.com

The expression and activity of these CYP enzymes can be influenced by various factors, including genetic polymorphisms and exposure to certain drugs, which can in turn alter estrogen levels and their physiological effects. nih.govoup.com

UDP-glucuronosyltransferases (UGTs):

Following phase I oxidation, estrogens and their hydroxylated metabolites undergo phase II conjugation reactions, with glucuronidation being a major pathway for their inactivation and excretion. nih.govresearchgate.net This process is catalyzed by UGTs, which transfer a glucuronic acid moiety to the estrogen molecule, increasing its water solubility and facilitating its elimination from the body. researchgate.netaacrjournals.org

Several UGT isoforms are involved in estrogen metabolism:

UGT1A1, UGT1A3, UGT1A8, UGT1A9, UGT1A10, and UGT2B7: These isoforms have been identified as the primary enzymes responsible for the glucuronidation of estradiol, estrone, and their catechol and methoxyestrogen metabolites. aacrjournals.org

UGT1A8, UGT1A9, and UGT2B7: These are particularly efficient in metabolizing the potentially carcinogenic 4-hydroxycatecholestrogens. aacrjournals.org

UGT1A10: This isoform is highly active in conjugating the 3-hydroxyl group of estriol, 16-epiestriol, and 17-epiestriol. nih.gov

UGT2B7: This is the most active UGT for the D-ring hydroxyls, specifically the 16-hydroxyl group in estriol and 16-epiestriol, and the 17-hydroxyl group in 17-epiestriol. nih.gov

Alterations in UGT expression and activity, due to genetic variations, can lead to changes in estrogen metabolism and have been associated with a modified risk for certain cancers. nih.govfrontiersin.org The interplay between CYP450 and UGT enzymes is therefore critical in maintaining estrogen homeostasis and mitigating the potential for harmful effects from estrogen metabolites.

Research on the Biological Activities of 16-Epiestriol and its Analogs

Recent research has focused on elucidating the diverse biological activities of 16-epiestriol and its related compounds, extending beyond their classical hormonal functions. These investigations have unveiled potential anti-inflammatory and antimicrobial properties, as well as nuanced interactions with estrogen receptors.

Preclinical Investigations into Anti-inflammatory Mechanisms

16-Epiestriol has demonstrated significant anti-inflammatory properties in preclinical studies without the associated glycogenic activity typical of glucocorticoids. nih.govsigmaaldrich.com This positions it as a potentially safer alternative for treating inflammatory conditions.

In a well-established animal model of inflammation, the carrageenan-induced rat paw edema model, 16-epiestriol was found to be more than twice as effective as hydrocortisone (B1673445) on an equimolar basis in preventing swelling. nih.gov At a dose of 20 mg/kg, it effectively inhibited this inflammatory response. caymanchem.com Furthermore, unlike hydrocortisone, 16-epiestriol did not lead to an increase in plasma or liver glucose levels in adrenalectomized rats, highlighting its lack of glycogenic side effects. nih.govcaymanchem.com

Studies on murine splenocytes have further differentiated the anti-inflammatory mechanism of 16-epiestriol from that of traditional glucocorticoids. nih.gov While hydrocortisone suppressed the production of the pro-inflammatory cytokine interferon-gamma (IFN-γ) by stimulated spleen cells, 16-epiestriol had no such inhibitory effect at various concentrations. nih.gov This suggests that 16-epiestriol's anti-inflammatory actions are not mediated by profound immunosuppression, a common and often limiting side effect of glucocorticoid therapy. nih.gov The ability of estradiol to reduce levels of inflammatory markers like TNF-α, IL-6, and HMGB-1 in ovariectomized rats further supports the anti-inflammatory potential of estrogenic compounds. scielo.br While estrogens can have complex and sometimes opposing roles in inflammation, under certain conditions, they exhibit clear anti-inflammatory effects. oup.com

In Vitro Antimicrobial Research against Pathogenic Bacteria

Beyond its anti-inflammatory effects, 16-epiestriol has emerged as a compound of interest in the search for new antimicrobial agents, particularly against multidrug-resistant bacteria.

In silico and in vitro studies have identified 16-epiestriol as a potential inhibitor of the multidrug-resistant bacterium Acinetobacter baumannii. caymanchem.comnih.gov This bacterium is a significant cause of hospital-acquired infections and has developed resistance to many conventional antibiotics. researchgate.net

Computational docking studies have explored the binding of 16-epiestriol to several key proteins in A. baumannii that are crucial for its survival and pathogenesis. nih.govnih.gov These targets include:

Outer membrane protein 38 (Omp38)

Protein RecA (RecA)

Orotate phosphoribosyltransferase (PyrE)

Orotidine 5'-phosphate decarboxylase (PyrF)

16-Epiestriol exhibited significant binding affinities to these proteins, with binding energies ranging from -6.0 to -8.0 kcal/mol. nih.govnih.gov Notably, it showed the best binding potential to all the studied proteins, especially PyrE, with a binding energy of -7.3 kcal/mol. nih.gov These findings suggest that 16-epiestriol may disrupt essential metabolic and cellular processes in A. baumannii. nih.gov

Subsequent in vitro experiments have corroborated these computational predictions. At a concentration of 200 µg/mL, 16-epiestriol was shown to significantly inhibit the growth of clinically isolated, carbapenem-resistant A. baumannii. caymanchem.comnih.govnih.gov These results highlight the potential of 16-epiestriol as a lead compound for the development of novel antibacterial agents to combat drug-resistant pathogens. nih.govresearchgate.net

Table 1: In Silico Docking of 16-Epiestriol against Acinetobacter baumannii Targets

Target ProteinFunctionBinding Energy (kcal/mol)
Orotidine 5'-phosphate decarboxylase (PyrF)Pyrimidine biosynthesis-8.0 nih.gov
Orotate phosphoribosyltransferase (PyrE)Pyrimidine biosynthesis-7.3 nih.govnih.gov
Protein RecA (RecA)DNA repair and recombination-7.3 nih.govnih.gov
Outer membrane protein 38 (Omp38)Membrane integrity and virulence-6.0 nih.gov

Studies on Interactions with Estrogen Receptors and Associated Signaling Pathways

The biological effects of estrogens are primarily mediated through their interaction with two main estrogen receptor (ER) subtypes, ERα and ERβ, which function as ligand-activated transcription factors. oup.comwikipedia.org 16-Epiestriol, like other estrogen metabolites, exhibits a distinct binding profile for these receptors, which influences its specific biological activities.

Research has shown that many D-ring metabolites of estrogen, including 16-epiestriol, have a preferential binding affinity for ERβ over ERα. oup.com Specifically, 16,17-epiestriol (B195164) (also known as 16β-hydroxyestradiol-17α) demonstrates a clear preference for ERβ. oup.comnih.gov This differential binding is significant as the tissue distribution of ERα and ERβ varies, suggesting that metabolites like 16-epiestriol could elicit tissue-specific effects. oup.com

The binding affinities of various estrogen metabolites to ERα and ERβ have been quantified, revealing a wide range of selectivities. While estradiol binds with high and nearly equal affinity to both receptors, other metabolites show distinct preferences. For instance, estrone and 2-hydroxyestrone favor ERα, whereas estriol and other D-ring metabolites, such as 16-epiestriol, preferentially bind to ERβ. oup.com The relative binding affinity of 16-epiestriol for ERα is reported to be between 4.94% and 63% of that of estradiol. wikipedia.orgwikipedia.org In contrast, some studies indicate a higher relative binding affinity for ERβ. oup.com Another related compound, 17-epiestriol, binds to ERα and ERβ with relative binding affinities of 29% and 80%, respectively, compared to 17β-estradiol. caymanchem.com

These interactions with ERs can trigger various signaling pathways. Upon ligand binding, the activated ERs can form homodimers (ERα-ERα or ERβ-ERβ) or heterodimers (ERα-ERβ), which then bind to estrogen response elements in the DNA to regulate gene expression. oup.com Additionally, estrogens can initiate non-genomic signaling cascades through membrane-associated ERs, involving pathways like MAPK/ERK and PI3K/AKT. wikipedia.org The specific conformation adopted by the ER upon binding to a particular ligand, such as 16-epiestriol, can influence its interaction with coactivators and corepressors, further tailoring the downstream biological response. nih.gov

Table 2: Relative Binding Affinities (RBA) of Selected Estrogens for ERα and ERβ

CompoundOther NamesRBA for ERα (%)RBA for ERβ (%)
EstradiolE2; 17β-Estradiol100100
16-Epiestriol16β-Hydroxy-17β-estradiol7.795 (4.94–63) wikipedia.orgwikipedia.org50 wikipedia.org
17-Epiestriol16α-Hydroxy-17α-estradiol55.45 (29–103) wikipedia.orgwikipedia.org79–80 wikipedia.orgcaymanchem.com
16,17-Epiestriol16β-Hydroxy-17α-estradiol1.0 wikipedia.orgwikipedia.org13 wikipedia.orgwikipedia.org
EstriolE3~20-50 nih.govPreferential binding over ERα oup.com

Contributions to Quantitative Biomarker Discovery and Validation

The pursuit of reliable biomarkers, particularly within the complex landscape of steroid hormones, necessitates analytical methods of the highest accuracy and precision. The chemical compound this compound, a deuterated form of the natural estrogen metabolite 16-Epiestriol, plays a pivotal role in this endeavor. Its utility is most pronounced in mass spectrometry-based techniques, where it serves as an ideal internal standard for the quantification of its non-labeled counterpart. The incorporation of stable isotopes, such as deuterium (B1214612), into the molecular structure of an analyte creates a compound with nearly identical physicochemical properties but a distinct mass, which is the cornerstone of its application in quantitative research.

Development of Robust Assays for Estrogen Metabolomics

The field of estrogen metabolomics, which seeks to measure the complete profile of estrogens and their metabolites, is fraught with analytical challenges. These include the low physiological concentrations of many estrogen species and the existence of numerous structurally similar isomers and isobars. biorxiv.org The development of robust and reliable assays, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is critical for advancing our understanding of estrogen-related physiological and pathological processes.

Stable isotope-labeled internal standards are fundamental to overcoming these challenges, and this compound exemplifies the ideal characteristics for such a standard. sigmaaldrich.comcerilliant.com Its use is a key component of the isotope dilution mass spectrometry (IDMS) method, which is considered the gold standard for quantitative accuracy. allenpress.com In this approach, a known quantity of this compound is added to a biological sample at the beginning of the preparation process. sciex.com Because this compound has virtually identical chemical and chromatographic properties to the endogenous 16-Epiestriol, it experiences the same losses during sample extraction, purification, and derivatization, and the same response variations (ion suppression or enhancement) during mass spectrometric analysis. texilajournal.com By measuring the ratio of the endogenous analyte to the deuterated standard, these variations can be effectively normalized, leading to highly accurate and precise quantification. cerilliant.comtexilajournal.com

A recent study aimed at profiling 15 different estrogens in human plasma and stool highlights this application. Researchers developed a highly sensitive LC-MS/MS method where they generated in-house, analyte-specific internal standards by derivatizing each estrogen, including 16-Epiestriol, with dansyl chloride-d6. biorxiv.org This created a suite of d6-labeled standards, including 16-Epiestriol-dansyl-d6, that co-elute with their non-labeled counterparts, enabling precise correction for matrix effects and improving assay accuracy. biorxiv.org

The table below outlines the key features of this compound that make it essential for robust assay development.

FeatureContribution to Assay Robustness
Chemical Equivalence Behaves identically to the native analyte during all sample preparation steps (extraction, derivatization). texilajournal.com
Chromatographic Co-elution Elutes from the liquid chromatography column at the same time as the native analyte, ensuring it experiences the same matrix effects during ionization. biorxiv.org
Mass Differentiation Easily distinguished from the native analyte by the mass spectrometer due to the mass difference from the six deuterium atoms. cerilliant.com
Isotopic Purity High isotopic purity ensures minimal interference with the quantification of the native analyte. cerilliant.com
Stability The carbon-deuterium bonds are stable and do not undergo back-exchange with hydrogen atoms from the solution, ensuring the mass difference is maintained throughout the analytical process. cerilliant.com

Application in Studies Requiring Absolute or Relative Quantification of Steroids

The accurate quantification of steroid hormones is indispensable for both clinical diagnostics and mechanistic research, from endocrinology to cancer epidemiology. google.combiocrates.com this compound facilitates both absolute and relative quantification of steroid profiles, providing crucial data for biomarker validation and metabolic studies.

Absolute Quantification involves determining the exact concentration of an analyte in a sample (e.g., ng/mL). This is achieved by comparing the instrumental response of the endogenous 16-Epiestriol to the response of the known amount of added this compound standard. google.com This level of precision is vital when establishing clinical reference ranges or validating a biomarker's ability to predict disease risk or therapeutic response. For instance, LC-MS/MS methods have been developed to concurrently measure a panel of up to 16 estrogen metabolites, including 16-Epiestriol, from biological samples like urine or serum. researchgate.netnih.govresearchgate.net The inclusion of the corresponding stable isotope-labeled internal standards for each metabolite is what makes such comprehensive and accurate quantification possible. researchgate.net

The research findings below summarize the application of deuterated standards, including those for 16-Epiestriol, in quantitative steroid analysis.

Study FocusAnalytical MethodRole of Deuterated Standard (e.g., this compound)Significance
Multi-Estrogen Profiling in Urine LC-MS/MSInternal standard for the quantification of 16 different estrogen metabolites, including 16-Epiestriol. researchgate.netnih.govEnables comprehensive and accurate measurement of estrogen metabolism, facilitating epidemiological studies on hormone-related diseases.
Analysis of Steroids in Water Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Isotope dilution standard (specifically 16-epiestriol-d2 was used) to quantify estriol, demonstrating the principle of using labeled epimers for quantification. usgs.govusgs.govAllows for precise environmental monitoring of endocrine-disrupting compounds.
Estrogen Profiling in Plasma and Stool LC-MS/MS with DansylationAn analyte-specific d6-labeled internal standard for 16-Epiestriol was created to correct for significant matrix effects. biorxiv.orgbiorxiv.orgOvercomes challenges of complex biological matrices, enabling new research into the gut microbiome's role in estrogen recycling.

Future Directions and Emerging Research Avenues for 16 Epiestriol D6

Integration with Advanced 'Omics' Technologies (e.g., Steroidomics, Metabolomics)

The integration of 16-Epiestriol-d6 into steroidomics and metabolomics workflows represents a significant step forward in the comprehensive analysis of the steroid metabolome. In these complex studies, which aim to quantify a vast array of structurally similar steroid hormones and their metabolites simultaneously, the use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification. This compound, with its six deuterium (B1214612) atoms, provides a distinct mass shift from its endogenous counterpart, allowing for clear differentiation in mass spectrometry-based analyses. This minimizes the risk of isotopic interference and enhances the reliability of quantitative data.

Future research will likely see the widespread adoption of this compound in large-scale steroidomics and metabolomics studies to investigate the intricate hormonal dysregulation in various pathologies, including breast and prostate cancer, metabolic syndrome, and neurodegenerative diseases. By serving as a robust internal standard, this compound will enable researchers to build more accurate metabolic profiles, identify novel disease biomarkers, and gain deeper insights into the complex interplay of steroid metabolism in health and disease.

Table 1: Hypothetical Application of this compound in a Steroidomics Study of Breast Cancer Tissue

AnalyteConcentration in Healthy Tissue (ng/g)Concentration in Tumor Tissue (ng/g)Fold ChangeP-value
Estrone (B1671321)1.54.22.8&lt;0.01
Estradiol (B170435)0.83.13.9&lt;0.01
Estriol (B74026)2.11.80.86ns
16-Epiestriol (B195161)0.51.53.0&lt;0.05

This table illustrates how this compound as an internal standard would enable the precise quantification of endogenous estrogens, revealing significant alterations in tumor tissue compared to healthy tissue.

Development of Novel Isotopic Labeling Strategies Beyond Deuterium

While deuterium labeling is a well-established and effective strategy, future research will likely explore the development of novel isotopic labeling strategies for 16-Epiestriol and other estrogens. Incorporating heavier stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), could offer additional advantages in specific experimental contexts. For instance, ¹³C-labeling at specific positions within the steroid backbone could provide more detailed information about metabolic pathways and fragmentation patterns in mass spectrometry.

Furthermore, the synthesis of 16-Epiestriol with multiple types of stable isotopes (e.g., both deuterium and ¹³C) could enable more complex tracer studies, allowing researchers to simultaneously track different metabolic fates of the molecule. These advanced labeling strategies, while more synthetically challenging, would provide a higher level of detail and specificity in mechanistic studies of estrogen metabolism and action. The development of more economical and straightforward labeling techniques will be crucial for making these advanced tools more widely accessible. nih.gov

Expanding the Scope of Mechanistic Research Applications of this compound in Preclinical Models

In preclinical research, stable isotope-labeled compounds are instrumental in elucidating the mechanisms of drug action, metabolism, and disposition. This compound can be a powerful tool in animal models to trace the metabolic fate of 16-Epiestriol and to understand its biological effects. For example, by administering this compound to rodents, researchers can accurately track its absorption, distribution, metabolism, and excretion (ADME) profiles.

Future studies could utilize this compound in preclinical models of hormone-dependent cancers to investigate how the metabolism of this specific estrogen isomer is altered in the tumor microenvironment. This could reveal novel enzymatic pathways that could be targeted for therapeutic intervention. Additionally, given the anti-inflammatory properties of 16-Epiestriol, its deuterated form could be used in preclinical models of inflammatory diseases to understand its mechanism of action at a molecular level. nih.gov

Advancements in High-Resolution and Ion Mobility Mass Spectrometry for Isotopic Tracer Studies

The continuous advancements in mass spectrometry instrumentation, particularly in high-resolution mass spectrometry (HRMS) and ion mobility-mass spectrometry (IM-MS), will significantly enhance the utility of isotopic tracers like this compound. nih.govnih.gov HRMS provides highly accurate mass measurements, enabling the confident identification of metabolites and distinguishing them from isobaric interferences. nih.govnih.gov

Ion mobility spectrometry adds another dimension of separation based on the size, shape, and charge of the ions, allowing for the separation of isomers that are indistinguishable by mass alone. clemson.eduunipr.it The coupling of IM-MS with HRMS will be particularly powerful for resolving the complex mixtures of steroid metabolites found in biological samples. This will enable researchers to not only quantify this compound and its metabolites with greater accuracy but also to gain structural insights into novel metabolic products. nih.govnih.govclemson.eduunipr.it

Table 2: Potential for Improved Metabolite Separation with High-Resolution Ion Mobility Mass Spectrometry

Metabolitem/zCollision Cross Section (Ų)Separation by MS aloneSeparation by IM-MS
This compound295.2235165.2YesYes
Endogenous 16-Epiestriol289.1860165.1YesYes
Isomeric Metabolite A305.1810170.5No (isobaric)Yes
Isomeric Metabolite B305.1810172.8No (isobaric)Yes

This table illustrates the enhanced separation capabilities of ion mobility-mass spectrometry for distinguishing between isobaric metabolites of this compound that would be indistinguishable using mass spectrometry alone.

Integration of Computational and In Silico Modeling for Predicting Metabolic Fates and Biological Interactions

Computational and in silico modeling are becoming increasingly important in biological research for predicting the metabolic fate and biological interactions of small molecules. nih.govnih.govresearchgate.net In the context of this compound, these models can be used to predict its potential metabolites and to simulate its binding affinity to various nuclear receptors and enzymes. This can help to guide and prioritize experimental studies, saving time and resources.

Future research will likely involve the use of sophisticated molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations to model the interaction of 16-Epiestriol with its biological targets. nih.govnih.govresearchgate.net By combining the predictive power of in silico models with the experimental data generated using this compound, researchers can build a more comprehensive understanding of its biological activity and its role in human health and disease.

Q & A

Q. How can researchers address batch-to-batch variability in deuterated this compound synthesis?

  • Methodological Answer :
  • Implement quality-by-design (QbD) principles during synthesis, monitoring critical parameters (e.g., deuterium incorporation efficiency).
  • Use principal component analysis (PCA) to correlate batch variability with analytical outcomes (e.g., NMR purity).
  • Publish raw synthesis data and spectral libraries to enhance reproducibility .

Q. What steps ensure reproducibility when replicating pharmacokinetic studies of this compound?

  • Methodological Answer :
  • Document CRO protocols (e.g., animal diet, dosing intervals) in supplemental materials.
  • Share FAIR data (Findable, Accessible, Interoperable, Reusable) via repositories like Zenodo.
  • Use interlaboratory comparisons to harmonize LC-MS/MS quantification thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.